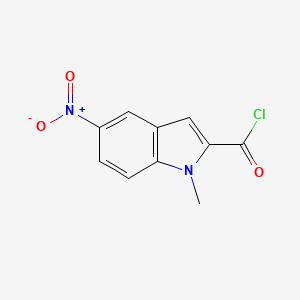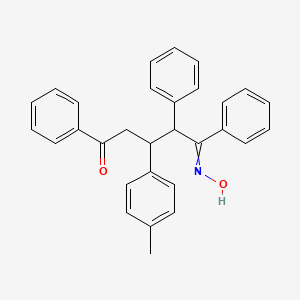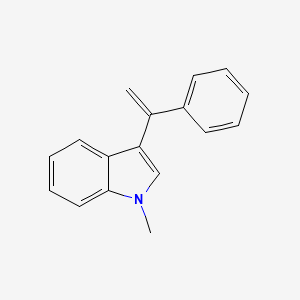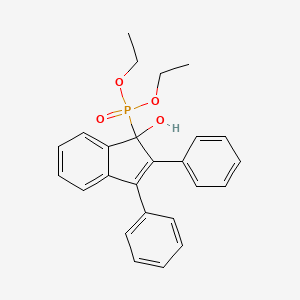
Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate is a complex organic compound with a unique structure that includes a phosphonate group attached to an indene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate typically involves the reaction of 1-hydroxy-2,3-diphenyl-1H-indene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could lead to a variety of phosphonate derivatives .
Applications De Recherche Scientifique
Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis. Additionally, the indene backbone allows the compound to interact with various biological molecules, potentially inhibiting or activating specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (1-hydroxy-2,3-diphenyl-1H-indol-3-yl)phosphonate
- Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-one)phosphonate
Uniqueness
Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate is unique due to its specific structure, which includes both a phosphonate group and an indene backbone. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
111949-70-3 |
|---|---|
Formule moléculaire |
C25H25O4P |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-2,3-diphenylinden-1-ol |
InChI |
InChI=1S/C25H25O4P/c1-3-28-30(27,29-4-2)25(26)22-18-12-11-17-21(22)23(19-13-7-5-8-14-19)24(25)20-15-9-6-10-16-20/h5-18,26H,3-4H2,1-2H3 |
Clé InChI |
RJOBJUALXOCMRE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1(C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



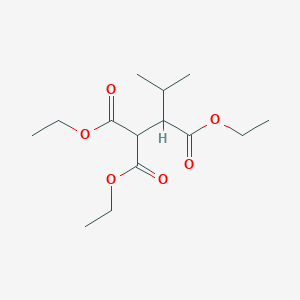
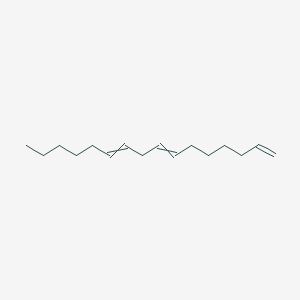
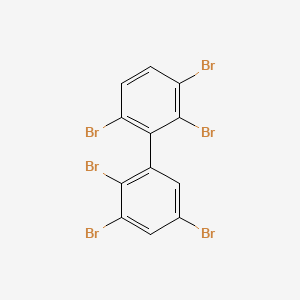


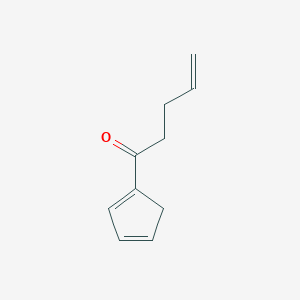
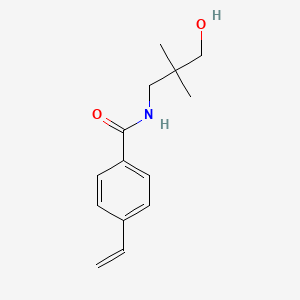
![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
